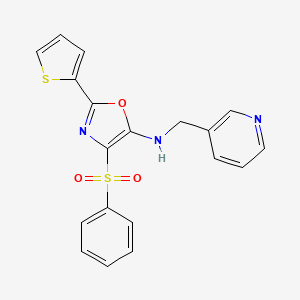![molecular formula C22H23N3O2 B2591496 [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone CAS No. 2380189-86-4](/img/structure/B2591496.png)
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the azetidine class of compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in the activity of various cellular pathways, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone exhibits various biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone in lab experiments is its potential pharmacological activity. This makes it a useful tool for studying various cellular pathways and identifying potential therapeutic targets. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone. One direction is the further exploration of its potential pharmacological properties, including its use as an anti-inflammatory agent and as a potential treatment for neurological disorders. Another direction is the development of more efficient synthesis methods for this compound, which may improve its availability for research purposes. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential side effects and limitations.
Métodos De Síntesis
The synthesis of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone has been achieved using a variety of methods. One of the methods involves the reaction of 2-cyclopropylbenzimidazole with ethyl 2-bromoacetate, followed by reduction and cyclization to form the azetidine ring. The resulting compound is then reacted with 2-ethoxybenzaldehyde to form the final product.
Aplicaciones Científicas De Investigación
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone has been studied for its potential pharmacological properties. It has been found to exhibit activity against various targets, including enzymes and receptors. Some of the potential applications of this compound include its use as an anti-inflammatory agent, an anti-cancer agent, and as a potential treatment for neurological disorders.
Propiedades
IUPAC Name |
[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-27-20-10-6-3-7-17(20)22(26)24-13-16(14-24)25-19-9-5-4-8-18(19)23-21(25)15-11-12-15/h3-10,15-16H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBNGODBFXVYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2591417.png)
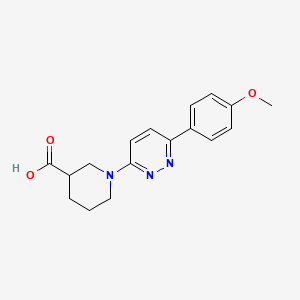
![3-methyl-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide](/img/structure/B2591421.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2591422.png)
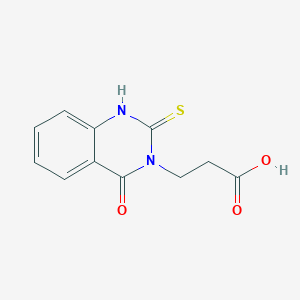
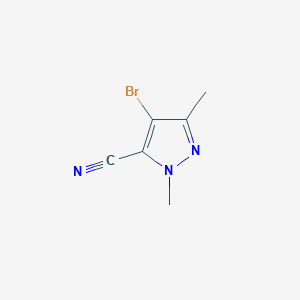
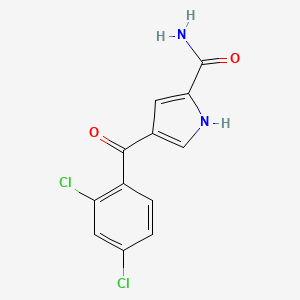
![5-(4-Chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2591431.png)
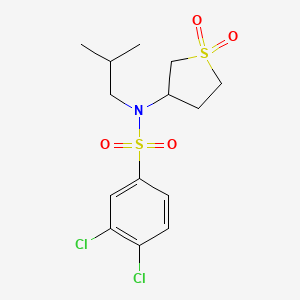

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide](/img/structure/B2591434.png)
